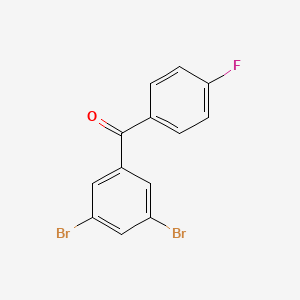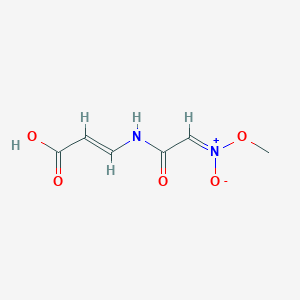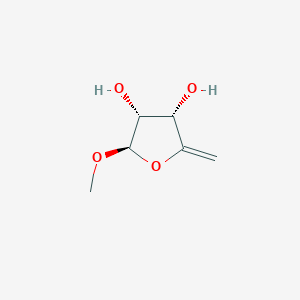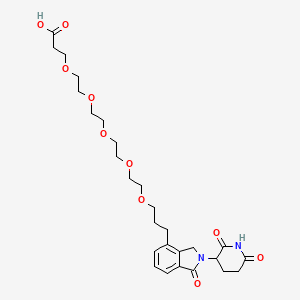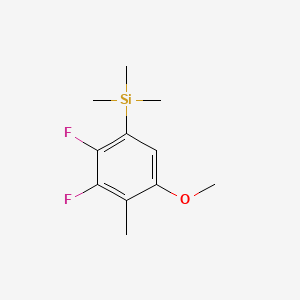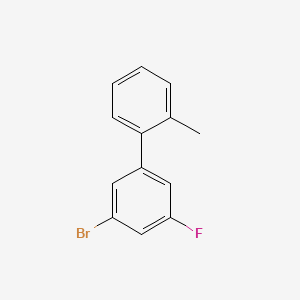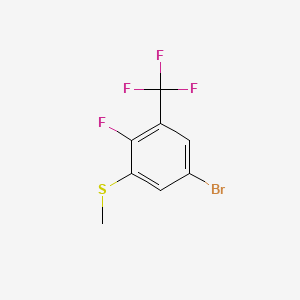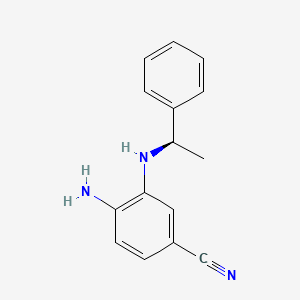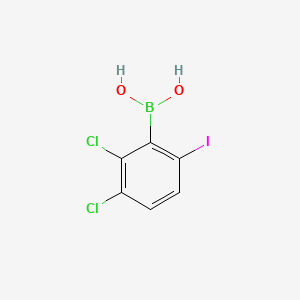
Antifungal agent 19
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 19 is a compound used to combat fungal infections. It is part of a broader class of antifungal agents that are crucial in treating various mycoses, particularly in immunocompromised individuals. The compound’s efficacy and safety profile make it a valuable asset in the medical field.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 19 involves multiple steps, including the formation of key intermediates through specific reactions. The synthetic route typically includes:
Formation of the core structure: This involves the use of starting materials that undergo condensation reactions.
Functionalization: Introduction of functional groups through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents include organic solvents, catalysts, and specific reactants tailored to the synthetic route.
化学反应分析
Types of Reactions
Antifungal agent 19 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of specific moieties to achieve the desired chemical structure.
Substitution: Replacement of functional groups with others to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides and nucleophiles.
Major Products Formed
The major products formed from these reactions are intermediates that lead to the final antifungal compound. Each step is carefully controlled to ensure the desired product is obtained with minimal by-products.
科学研究应用
Antifungal agent 19 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to inhibit fungal growth.
Medicine: Applied in the treatment of fungal infections, particularly in patients with weakened immune systems.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal contamination.
作用机制
The mechanism of action of Antifungal agent 19 involves targeting specific components of the fungal cell:
Molecular Targets: The compound binds to ergosterol in the fungal cell membrane, disrupting its integrity.
Pathways Involved: Inhibition of ergosterol synthesis leads to increased cell permeability and eventual cell death.
相似化合物的比较
Antifungal agent 19 is compared with other antifungal agents such as azoles, polyenes, and echinocandins:
Azoles: Inhibit ergosterol synthesis but have different binding sites.
Polyenes: Bind directly to ergosterol, forming pores in the cell membrane.
Echinocandins: Inhibit glucan synthesis in the cell wall.
List of Similar Compounds
- Fluconazole
- Amphotericin B
- Caspofungin
This compound stands out due to its unique binding mechanism and broad-spectrum activity against various fungal pathogens.
属性
分子式 |
C19H18F4O2 |
|---|---|
分子量 |
354.3 g/mol |
IUPAC 名称 |
4-[(2S,3R,4R,5R)-5-(3-fluorophenyl)-3,4-dimethyloxolan-2-yl]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C19H18F4O2/c1-10-11(2)18(25-17(10)12-4-3-5-14(20)8-12)13-6-7-16(24)15(9-13)19(21,22)23/h3-11,17-18,24H,1-2H3/t10-,11-,17-,18+/m1/s1 |
InChI 键 |
BZSUBFFEWPIHQV-BNFWDCBASA-N |
手性 SMILES |
C[C@@H]1[C@H]([C@H](O[C@H]1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
规范 SMILES |
CC1C(C(OC1C2=CC(=CC=C2)F)C3=CC(=C(C=C3)O)C(F)(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


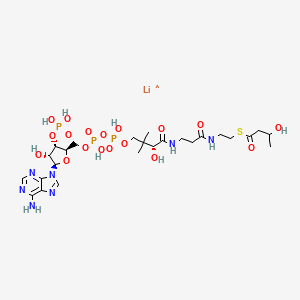
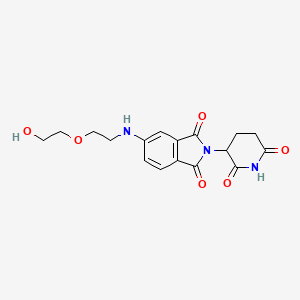
![4-chloro-5-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764335.png)
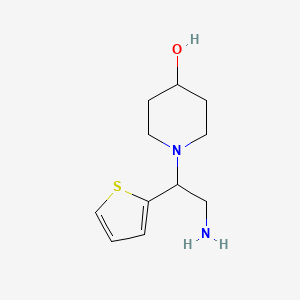
![2-Chloro-7-methyl-4-(3-(trifluoromethoxy)phenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14764345.png)
